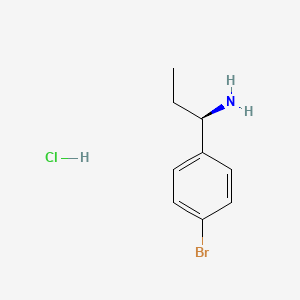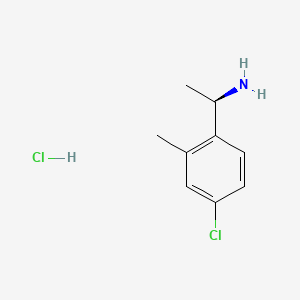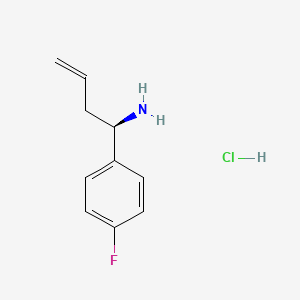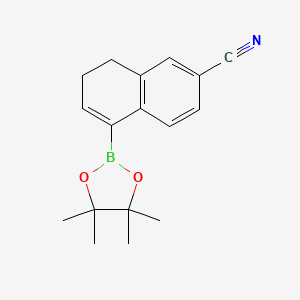
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile” is a complex organic molecule. It contains a boronate group, which is a common feature in many organic synthesis reactions . The compound is a colorless to yellow liquid or semi-solid .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium catalysts for borylation reactions . A study on the synthesis of a related compound, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, describes the use of 5-bromoindole as a raw material .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as X-ray single crystal diffraction and Density Functional Theory (DFT). These studies have shown that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The compound can participate in various transformation processes due to its high stability, low toxicity, and high reactivity . It can undergo nucleophilic and amidation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.07 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 435.4±35.0 °C at 760 mmHg, and a flash point of 217.1±25.9 °C .Aplicaciones Científicas De Investigación
Synthesis of Silicon-Based Drugs and Odorants
The compound serves as a crucial building block for the synthesis of biologically active derivatives, exemplified by its use in creating silicon-based drugs and odorants. A notable application includes the synthesis of the retinoid agonist disila-bexarotene, demonstrating the compound's synthetic potential in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).
Advancements in Organic Synthesis Techniques
Research highlights its role in the advancement of organic synthesis techniques, particularly in the creation of boric acid ester intermediates. These intermediates, featuring benzene rings, are key in further chemical reactions, underscoring the compound's significance in enhancing synthetic methodologies (Huang et al., 2021).
Development of Semiconducting Polymers
The compound's utility extends into the field of electronics through the synthesis of high-performance semiconducting polymers. It acts as a precursor in the development of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, vital for semiconducting applications (Kawashima et al., 2013).
Crystal Structure and DFT Studies
The compound's structural and electronic properties have been extensively studied, providing insights into its molecular structure through X-ray diffraction and density functional theory (DFT) analyses. These studies are crucial for understanding the compound's reactivity and stability, further facilitating its application in various scientific research domains (Wu et al., 2021).
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-7-5-6-13-10-12(11-19)8-9-14(13)15/h7-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGIGXQBIKZYBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3=C2C=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701717 |
Source


|
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile | |
CAS RN |
952675-93-3 |
Source


|
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydronaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







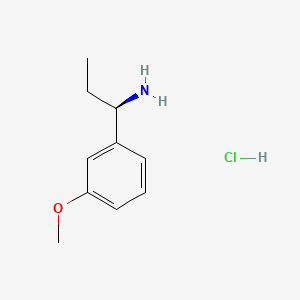

![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/no-structure.png)
